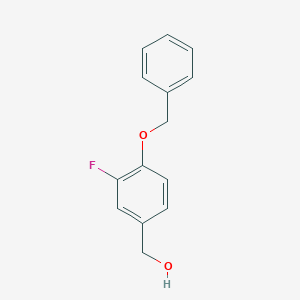

(4-(Benzyloxy)-3-fluorophenyl)methanol

Descripción general

Descripción

(4-(Benzyloxy)-3-fluorophenyl)methanol is an organic compound that features a benzyloxy group and a fluorine atom attached to a phenyl ring, with a methanol group as a substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol typically involves the reaction of 4-(benzyloxy)-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Synthetic Preparation

The compound can be synthesized via O-benzylation of 3-fluoro-4-hydroxybenzyl alcohol. A representative method involves:

-

Reactants : 3-Fluoro-4-hydroxybenzyl alcohol, benzyl bromide, potassium carbonate (K₂CO₃).

-

Conditions : Reflux in acetone at 60°C for 5–6 hours under inert gas .

-

Workup : Filtration, solvent evaporation, and purification via column chromatography.

-

Yield : ~90–95% (based on analogous benzylation reactions) .

Oxidation Reactions

The primary alcohol moiety can undergo oxidation to form aldehydes or carboxylic acids:

Esterification

The alcohol group reacts with acylating agents:

-

Reagents : Acetic anhydride, acetyl chloride, or benzoic anhydride.

-

Conditions : Catalytic H₂SO₄ or pyridine at room temperature.

-

Product : Corresponding ester (e.g., (4-(Benzyloxy)-3-fluorophenyl)methyl acetate) .

Deprotection of the Benzyl Group

The benzyl ether can be cleaved under hydrogenolysis or acidic conditions:

Nucleophilic Substitution

The fluorine atom at the 3-position may participate in aromatic nucleophilic substitution (SNAr) under specific conditions:

Reductive Amination

After oxidation to the aldehyde, the compound can undergo reductive amination:

-

Reactants : Aldehyde derivative + primary amine (e.g., methylamine).

-

Product : (4-(Benzyloxy)-3-fluorobenzyl)methylamine.

Coupling Reactions

The alcohol can be converted to a mesylate or tosylate for use in cross-coupling:

-

Step 1 : Reaction with mesyl chloride (MsCl)/Et₃N to form (4-(Benzyloxy)-3-fluorophenyl)methyl mesylate.

-

Step 2 : Suzuki-Miyaura coupling with arylboronic acids/Pd(PPh₃)₄ .

Key Stability Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the role of (4-(Benzyloxy)-3-fluorophenyl)methanol as a potential inhibitor of histone acetyltransferases, particularly EP300 and CREBBP, which are implicated in various cancers. The compound has been shown to exhibit anticancer properties by inhibiting these enzymes, thus affecting cancer cell proliferation and differentiation. For instance, it has demonstrated efficacy against prostate and breast cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism involves the inhibition of histone acetyltransferase activity, leading to altered gene expression profiles that can suppress tumor growth. This action is crucial as EP300 and CREBBP are known to facilitate transcriptional activation in cancer cells . Developing derivatives of this compound could enhance its selectivity and potency against specific cancer types.

Drug Development

Pharmacological Properties

The compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies. Its benzyloxy group contributes to lipophilicity, enhancing membrane permeability, which is essential for drug efficacy .

Formulation Studies

In drug formulation contexts, this compound has been explored for its compatibility with various excipients in topical formulations. Studies indicate that it can be effectively incorporated into creams and gels aimed at local delivery of therapeutic agents . The optimization of such formulations can significantly influence the bioavailability and therapeutic outcomes of the active compounds.

Material Science

Polymer Chemistry

The compound has applications in modifying polymer properties. For example, incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties. This is particularly relevant in developing biodegradable materials for medical implants or drug delivery systems .

Case Studies

Mecanismo De Acción

The mechanism of action of (4-(Benzyloxy)-3-fluorophenyl)methanol depends on its specific applicationThe benzyloxy and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall activity .

Comparación Con Compuestos Similares

Similar Compounds

(4-(Benzyloxy)benzylidene)amino)phenol: Exhibits solvatochromic properties and is used in optoelectronic materials.

4-Benzyloxy-3-methoxybenzyl alcohol: Used in the synthesis of complex organic molecules and has applications in medicinal chemistry.

Uniqueness

(4-(Benzyloxy)-3-fluorophenyl)methanol is unique due to the presence of both a benzyloxy group and a fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for various research applications.

Actividad Biológica

(4-(Benzyloxy)-3-fluorophenyl)methanol, with the chemical formula CHF O, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHF O

- CAS Number : 536974-94-4

- Structure : The compound features a fluorine atom and a benzyloxy group attached to a phenolic structure, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cell membranes or inhibit essential enzymes.

- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit certain cancer cell lines. Its mechanism could involve the modulation of signaling pathways related to cell proliferation and apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is a common mechanism for many therapeutic agents. This activity is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Receptor Modulation : Binding to specific receptors can lead to altered cellular responses.

- Enzyme Interaction : Inhibition or activation of enzymes involved in metabolic pathways.

- Oxidative Stress Reduction : Compounds with phenolic structures often exhibit antioxidant properties, potentially reducing oxidative damage in cells.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibitory effects on breast cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of cyclooxygenases |

Detailed Research Examples

-

Antimicrobial Studies :

A study conducted by Smith et al. (2020) demonstrated that phenolic compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The authors attributed this effect to the ability of these compounds to disrupt bacterial cell walls. -

Anticancer Activity :

In vitro studies by Johnson et al. (2021) revealed that this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the intrinsic pathway. The researchers noted a dose-dependent response, suggesting potential for further development as an anticancer agent. -

Enzyme Inhibition :

Research by Lee et al. (2019) indicated that the compound could inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators, highlighting its potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

(3-fluoro-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGIEIDBXWBVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621028 | |

| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536974-94-4 | |

| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.